molecular formula C11H23BrOSi B14479405 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one CAS No. 67262-91-3

3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one

Cat. No.: B14479405
CAS No.: 67262-91-3
M. Wt: 279.29 g/mol
InChI Key: FOCFQXVKEKCAIG-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a hexan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trimethylsilyl bromide as a reagent, which facilitates the bromination and subsequent silylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and silylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of substituted hexan-2-one derivatives.

    Oxidation: Formation of hexanoic acid or related compounds.

    Reduction: Formation of hexanol derivatives.

Scientific Research Applications

3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl groups play crucial roles in modulating the compound’s reactivity and binding affinity. The compound may act as an electrophile, participating in nucleophilic substitution reactions and forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-[(trimethylsilyl)methyl]hexan-2-one
  • 3-Bromo-5-methyl-3-[(trimethylsilyl)ethynyl]hexan-2-one
  • 3-Bromo-5-methyl-3-[(trimethylsilyl)propyl]hexan-2-one

Uniqueness

3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both bromine and trimethylsilyl groups enhances its reactivity and versatility in various chemical transformations .

Properties

CAS No.

67262-91-3

Molecular Formula

C11H23BrOSi

Molecular Weight

279.29 g/mol

IUPAC Name

3-bromo-5-methyl-3-(trimethylsilylmethyl)hexan-2-one

InChI

InChI=1S/C11H23BrOSi/c1-9(2)7-11(12,10(3)13)8-14(4,5)6/h9H,7-8H2,1-6H3

InChI Key

FOCFQXVKEKCAIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C[Si](C)(C)C)(C(=O)C)Br

Origin of Product

United States

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